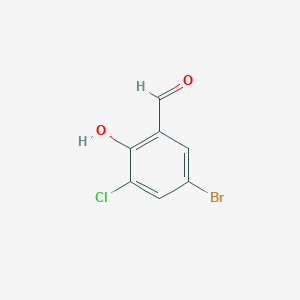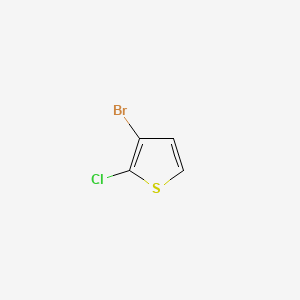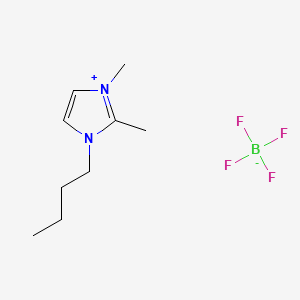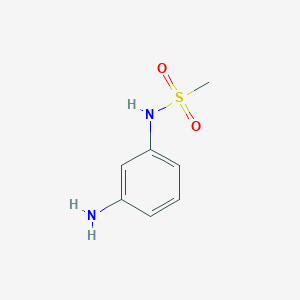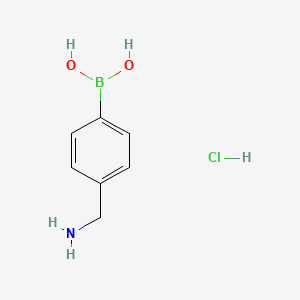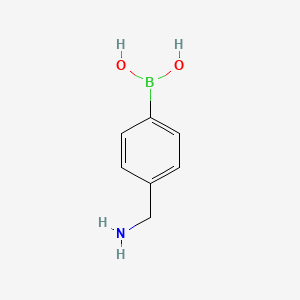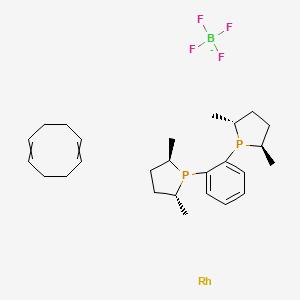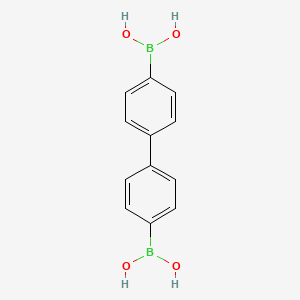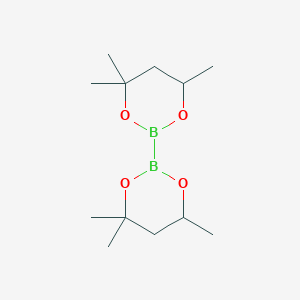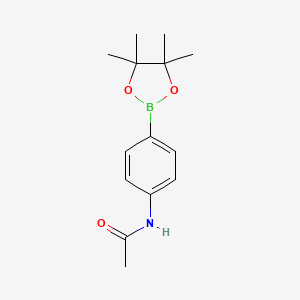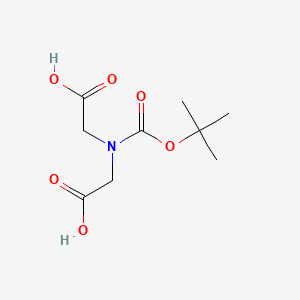
N-Boc-iminodiacetic acid
Vue d'ensemble
Description
N-Boc-iminodiacetic acid is a chemical compound with the empirical formula C9H15NO6 . It is used in various applications, including as a building block for preparing chemical libraries .
Molecular Structure Analysis
The molecular structure of N-Boc-iminodiacetic acid is characterized by its molecular weight of 233.22 g/mol . The compound’s structure can be represented by the linear formula C9H15NO6 .Chemical Reactions Analysis
N-Boc-iminodiacetic acid is involved in various chemical reactions. For instance, it plays a role in the Zn-catalysed Mannich reaction, which is a basic and useful platform for the development of several nitrogen-containing molecules . Another study highlighted the use of simple solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines .Physical And Chemical Properties Analysis
N-Boc-iminodiacetic acid has a molecular weight of 233.22 g/mol . Its empirical formula is C9H15NO6 .Applications De Recherche Scientifique
Combinatorial Libraries and Drug Discovery
N-Boc-iminodiacetic acid has been instrumental in the development of non-amide-based combinatorial libraries. For instance, it enabled the synthesis of highly functionalized piperazinones, which are significant in drug discovery, especially in identifying novel repressors of LEF-1/β-catenin-mediated transcription. Such agents have potential applications in treating colorectal tumors (Boger et al., 2000).
Enhancing Diversity in Chemical Libraries
The substance has been pivotal in expanding the diversity of chemical libraries. For example, the solution-phase synthesis of iminodiacetic acid diamides demonstrates the diversity achievable through a convergent combination of monomer building blocks. This approach significantly enhances the potential for discovering new compounds in various fields of chemistry and pharmacology (Boger & Chai, 1998).
Biochemical Studies and Radiopharmaceuticals
N-Boc-iminodiacetic acid has been used in the synthesis of radiopharmaceuticals, demonstrating its application in nuclear medicine. Technetium-99m-labeled iminodiacetic acid analogs, for instance, have been used to study the pathophysiology and morphology of the hepatobiliary system, providing valuable insights in hepatology (Krishnamurthy & Krishnamurthy, 1989).
Agricultural and Industrial Applications
The synthesis and applications of iminodiacetic acid, including N-Boc-iminodiacetic acid, extend to the production of glyphosate herbicides and surfactants. This highlights its importance in both agricultural and various industrial applications (Yuguo, 2010).
Development of Novel Organic Compounds
N-Boc-iminodiacetic acid has been involved in the synthesis of novel organic compounds, such as bicyclic organylboronic esters derived from iminodiacetic acids. These compounds have potential applications in organic chemistry and medicinal research due to their unique structural properties (Mancilla et al., 1986).
Optimization in Chemical Synthesis
The use of N-Boc-iminodiacetic acid in enhancing the efficiency of chemical synthesis processes, such as in the N-tert-butoxycarbonylation of amines, demonstrates its role in optimizing and streamlining chemical manufacturing processes (Heydari et al., 2007).
Safety And Hazards
Orientations Futures
Future research directions could involve the synthesis of new iminodiacetic acid derivatives and their potential applications. For instance, one study synthesized five novel IDA derivatives and compared their effects on plasma haemostasis with clinically approved ligands for technetium complexation . Another potential direction could be the exploration of N-Boc-iminodiacetic acid’s role in the Zn-catalysed Mannich reaction .
Propriétés
IUPAC Name |
2-[carboxymethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10(4-6(11)12)5-7(13)14/h4-5H2,1-3H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGIJQUTGABQLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373169 | |
| Record name | N-Boc-iminodiacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-iminodiacetic acid | |
CAS RN |
56074-20-5 | |
| Record name | N-Boc-iminodiacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-Butoxycarbonyl)iminodiacetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


